
C75 trans
Vue d'ensemble
Description
C 75 est un composé synthétique connu pour ses effets inhibiteurs puissants sur la synthétase des acides gras (FASN), une enzyme essentielle à la biosynthèse des lipides. Le nom chimique de C 75 est l’acide (2R,3S)-tétrahydro-4-méthylène-2-octyl-5-oxo-3-furancarboxylique. Il a une masse moléculaire de 254,32 g/mol et une formule moléculaire de C14H22O4 .
Applications De Recherche Scientifique
C 75 has a wide range of scientific research applications, including:
Cancer Research: C 75 has been shown to induce apoptosis in various cancer cell lines, making it a potential candidate for cancer therapy.
Metabolic Studies: As an inhibitor of fatty acid synthase, C 75 is used to study lipid metabolism and its role in diseases such as obesity and diabetes.
Neuroscience: C 75 has been studied for its effects on appetite regulation and energy homeostasis in the brain.
Drug Development: C 75 serves as a lead compound for the development of new drugs targeting fatty acid synthase.
Mécanisme D'action
C 75 exerce ses effets principalement en inhibant la synthétase des acides gras (FASN). La FASN est une enzyme impliquée dans la synthèse des acides gras à longue chaîne. En inhibant la FASN, C 75 perturbe la biosynthèse des lipides, conduisant à l’accumulation de malonyl-CoA, qui inhibe à son tour la carnitine palmitoyltransférase 1 (CPT1), une enzyme impliquée dans l’oxydation des acides gras . Cette perturbation du métabolisme des lipides induit l’apoptose dans les cellules cancéreuses et affecte l’homéostasie énergétique dans le cerveau .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Orientations Futures
The compound’s versatile nature makes it ideal for studying biological reactions, drug development, and organic synthesis. It is a modulator that interacts with focusing and modifying enzymes . It is a synthetic analogue of the natural molecule, 5-hydroxytetrahydrofolate, which has been shown to be an enzyme . This suggests that the compound could have potential applications in various areas of scientific research in the future.
Analyse Biochimique
Biochemical Properties
C75 trans plays a pivotal role in biochemical reactions by inhibiting the activity of fatty acid synthase (FAS). This enzyme is responsible for the synthesis of long-chain fatty acids, which are essential components of cellular membranes and energy storage molecules. By inhibiting FAS, this compound disrupts lipid biosynthesis, leading to a reduction in fatty acid levels within cells .
In addition to FAS, this compound also interacts with carnitine palmitoyltransferase-1 (CPT1), an enzyme involved in the transport of fatty acids into mitochondria for β-oxidation. The inhibition of CPT1 by this compound results in decreased fatty acid oxidation, further impacting cellular lipid metabolism .
Cellular Effects
This compound exerts profound effects on various cell types and cellular processes. In neuronal cells, this compound has been shown to alter energy metabolism by modulating AMP-activated protein kinase (AMPK) activity. This modulation leads to changes in ATP levels, affecting cellular energy balance . Additionally, this compound influences cell signaling pathways, such as those involving acetyl-CoA carboxylase (ACC) phosphorylation, which plays a role in regulating lipid metabolism .
In cancer cells, this compound exhibits cytotoxic effects by inhibiting FAS activity, leading to reduced cell proliferation and increased apoptosis. This compound has been shown to delay spheroid growth in tumor cell lines, highlighting its potential as an anti-cancer agent .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with key enzymes in lipid metabolism. By binding to the active site of FAS, this compound inhibits the enzyme’s activity, preventing the synthesis of long-chain fatty acids . This inhibition is characterized by a slow-binding mechanism, which allows this compound to exert prolonged effects on lipid biosynthesis .
Furthermore, this compound stimulates CPT1 activity, leading to increased fatty acid oxidation in peripheral tissues. This dual action on FAS and CPT1 results in a comprehensive modulation of lipid metabolism, contributing to the compound’s therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Initially, this compound treatment leads to a decrease in ATP levels, followed by a prolonged increase above control levels . This biphasic response is indicative of the compound’s dynamic impact on cellular energy metabolism.
This compound has also been shown to induce hypophagia and weight loss in animal models, with these effects being more pronounced shortly after administration . Over time, the compound’s stability and degradation can influence its long-term effects on cellular function, necessitating careful consideration of dosage and administration protocols in experimental studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits FAS activity, leading to reduced food intake and body weight . At higher doses, the compound can induce adverse effects, such as increased core body temperature and sympathetic activation . These threshold effects highlight the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to lipid metabolism. By inhibiting FAS, this compound disrupts the synthesis of long-chain fatty acids, leading to alterations in lipid homeostasis . Additionally, the compound’s interaction with CPT1 enhances fatty acid oxidation, further modulating metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s ability to inhibit FAS and CPT1 suggests that it may be localized to cellular compartments involved in lipid metabolism, such as the endoplasmic reticulum and mitochondria . These interactions influence the compound’s localization and accumulation, impacting its overall efficacy and function.
Subcellular Localization
The subcellular localization of this compound is closely linked to its activity and function. The compound is primarily localized to compartments involved in lipid metabolism, such as the endoplasmic reticulum and mitochondria . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific organelles, where it can exert its inhibitory effects on FAS and CPT1 .
Méthodes De Préparation
C 75 est synthétisé par une série de réactions chimiques impliquant la formation d’un cycle furane. La voie de synthèse implique généralement les étapes suivantes :
Formation du cycle furane : Cela est réalisé par une réaction de cyclisation.
Introduction du groupe méthylène : Cette étape implique l’addition d’un groupe méthylène au cycle furane.
Addition du groupe octyle : Le groupe octyle est introduit par une réaction de substitution.
La synthèse implique généralement des techniques de chimie organique standard telles que des réactions de cyclisation, de substitution et d’oxydation .
Analyse Des Réactions Chimiques
C 75 subit plusieurs types de réactions chimiques, notamment :
Oxydation : C 75 peut être oxydé pour former divers dérivés oxydés.
Réduction : La réduction de C 75 peut conduire à la formation de dérivés réduits.
Substitution : C 75 peut subir des réactions de substitution où l’un de ses groupes fonctionnels est remplacé par un autre.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
Applications de recherche scientifique
C 75 a un large éventail d’applications de recherche scientifique, notamment :
Recherche sur le cancer : C 75 s’est avéré induire l’apoptose dans diverses lignées cellulaires cancéreuses, ce qui en fait un candidat potentiel pour la chimiothérapie.
Études métaboliques : En tant qu’inhibiteur de la synthétase des acides gras, C 75 est utilisé pour étudier le métabolisme des lipides et son rôle dans des maladies telles que l’obésité et le diabète.
Neurosciences : C 75 a été étudié pour ses effets sur la régulation de l’appétit et l’homéostasie énergétique dans le cerveau.
Développement de médicaments : C 75 sert de composé de tête pour le développement de nouveaux médicaments ciblant la synthétase des acides gras.
Comparaison Avec Des Composés Similaires
C 75 est unique parmi les inhibiteurs de la synthétase des acides gras en raison de ses effets inhibiteurs puissants et de sa capacité à induire l’apoptose dans les cellules cancéreuses. Les composés similaires comprennent :
Fasnall : Un inhibiteur sélectif de la FASN présentant une activité antitumorale puissante.
Betuline : Un triterpène naturel qui inhibe la synthèse des acides gras.
IPI-9119 : Un inhibiteur de la FASN actif par voie orale, sélectif et irréversible.
Comparé à ces composés, C 75 se distingue par son double rôle dans l’inhibition de la synthèse des acides gras et l’induction de l’apoptose, ce qui en fait un outil précieux dans la recherche sur le cancer et le développement de médicaments .
Propriétés
IUPAC Name |
(2R,3S)-4-methylidene-2-octyl-5-oxooxolane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O4/c1-3-4-5-6-7-8-9-11-12(13(15)16)10(2)14(17)18-11/h11-12H,2-9H2,1H3,(H,15,16)/t11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWLZDVWHQVAJU-NEPJUHHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1C(C(=C)C(=O)O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[C@@H]1[C@H](C(=C)C(=O)O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191282-48-1 | |
| Record name | 4-Methylene-2-octyl-5-oxofuran-3-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191282481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for C75?
A1: C75 acts as a potent, reversible inhibitor of Fatty Acid Synthase (FASN) [, , , ]. FASN is the key enzyme responsible for de novo fatty acid biosynthesis, a process often upregulated in various cancer cells [, , , , ].
Q2: How does C75 impact food intake and energy balance?
A2: Studies show that both central and peripheral administration of C75 significantly reduces food intake and body weight in rodent models [, ]. This effect is linked to the modulation of neuropeptide systems within the hypothalamus, a key brain region regulating energy homeostasis [, ]. C75 appears to act upstream of ghrelin, an orexigenic hormone, suggesting involvement in complex hormonal signaling pathways [].
Q3: What is the role of the central nervous system in C75's anorectic effects?
A3: Research indicates that the central nervous system (CNS) plays a critical role in the anorectic effects of C75. Central administration of C75 is significantly more potent at reducing food intake compared to peripheral administration, suggesting a direct action within the CNS [].
Q4: Does C75 influence thermogenesis in brown adipose tissue (BAT)?
A4: Yes, studies in rats demonstrate that central administration of C75 increases sympathetic nervous system activity to BAT, leading to enhanced thermogenesis and elevated core body temperature. This suggests a potential role for C75 in influencing energy expenditure [].
Q5: Are there differences in the effects of C75 and cerulenin, another FAS inhibitor, on BAT thermogenesis?
A5: While both C75 and cerulenin increase BAT thermogenesis, C75 exhibits faster and more prolonged effects compared to cerulenin []. This highlights potential differences in their pharmacokinetic and pharmacodynamic profiles.
Q6: Does C75 affect glucose metabolism in the brain?
A6: Research suggests an interplay between FASN and the mTORC1 signaling pathway in the hypothalamus, crucial for regulating energy balance []. C75 administration increases the phosphorylation of mTORC1 downstream targets, indicating potential modulation of neuronal glucose utilization [].
Q7: What are the potential applications of C75 in cancer treatment?
A7: C75 has shown promising anti-tumor activity in preclinical studies. It induces apoptosis in human breast cancer cells both in vitro and in vivo, and exhibits significant anti-tumor effects against breast cancer xenografts in mice []. C75's ability to inhibit FASN, a key enzyme often overexpressed in various cancers, makes it a potential target for therapeutic intervention [, ].
Q8: Is there evidence of C75's efficacy in specific cancer types?
A8: Beyond breast cancer, C75 demonstrates potent anti-proliferative effects in pancreatic cancer cells []. Research also suggests it could be a promising therapeutic candidate for B-cell non-Hodgkin lymphoma, particularly primary effusion lymphoma (PEL), due to their reliance on FASN activity [].
Q9: Does C75 impact the tumor microenvironment?
A9: Emerging research suggests that C75 might play a role in influencing the acidic tumor microenvironment. Studies indicate that inhibiting FAS under acidic conditions, such as those found in tumors, enhances the sensitivity of cancer cells to C75 [].
Q10: Does C75 have immunosuppressive properties?
A10: Yes, C75 exhibits potent immunosuppressive activity. It effectively inhibits T cell alloreactivity in mixed leukocyte cultures, suggesting potential applications in suppressing immune responses during organ transplantation [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





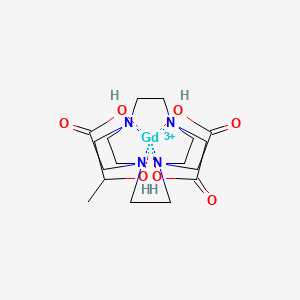
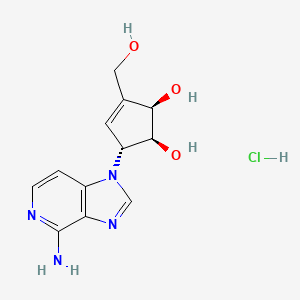
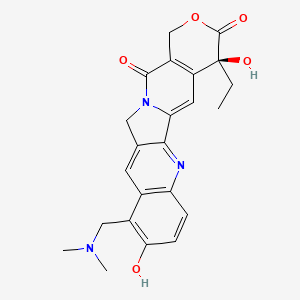
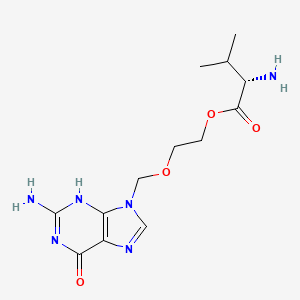

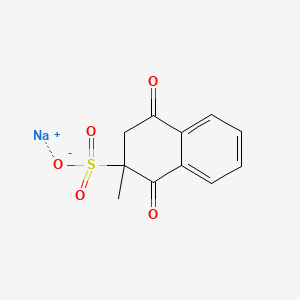
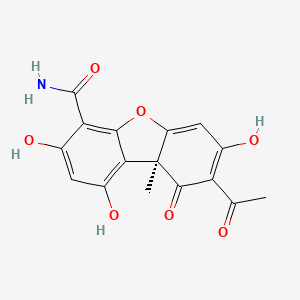

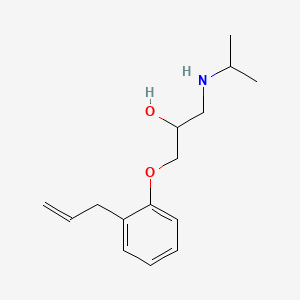

![(6S)-1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B1662854.png)
